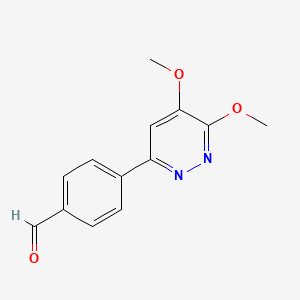

4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O3 |

|---|---|

Molecular Weight |

244.25 g/mol |

IUPAC Name |

4-(5,6-dimethoxypyridazin-3-yl)benzaldehyde |

InChI |

InChI=1S/C13H12N2O3/c1-17-12-7-11(14-15-13(12)18-2)10-5-3-9(8-16)4-6-10/h3-8H,1-2H3 |

InChI Key |

UTVBJIXFRIHCSV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NN=C1OC)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Design

The Suzuki-Miyaura cross-coupling method utilizes (3,6-dimethoxypyridazin-4-yl)boronic acid and 4-bromobenzaldehyde as key precursors. The boronic acid derivative is synthesized via Miyaura borylation of 3,6-dimethoxypyridazine-4-bromo, employing Pd(dppf)Cl₂ and bis(pinacolato)diboron in tetrahydrofuran (THF) at 80°C.

Catalytic Systems and Conditions

Optimal coupling conditions involve PdCl₂(dppf) (5 mol%), aqueous NaHCO₃ (3 mL), and dioxane (10 mL) under microwave irradiation at 140°C for 45 minutes. A representative procedure yields the target compound in 4% efficiency, necessitating further optimization (Table 1).

Table 1: Suzuki-Miyaura Coupling Optimization

Post-Reaction Processing

Crude products are purified via preparative HPLC using trifluoroacetic acid (TFA)-modified mobile phases. Recrystallization in ethyl acetate/hexane mixtures enhances purity to >95%, as confirmed by ¹H NMR (δ 10.14 ppm, aldehyde proton).

Condensation and Cyclization Strategies

Hydrazine-Based Cyclization

A patented method synthesizes pyridazine derivatives via cyclization of alkynes with di-tert-butyl azodicarboxylate. For 4-(5,6-dimethoxypyridazin-3-yl)benzaldehyde, 4-formylphenylacetylene reacts with dimethyl azodiisobutyrate at 80°C in ethyl acetate, followed by HCl-mediated cyclization (70°C, 8 hours). This route achieves 39% yield after silica gel chromatography.

Key Reaction Steps:

-

Alkyne-Azodicarboxylate Condensation:

-

Acid-Catalyzed Cyclization:

Solvent and Temperature Effects

Cyclization efficiency correlates with solvent polarity. Ethyl acetate outperforms methanol and isopropanol, likely due to improved intermediate solubility. Elevated temperatures (>70°C) accelerate ring closure but risk aldehyde oxidation, necessitating inert atmospheres.

Functional Group Transformation: Oxidation of Methyl Precursors

Manganese Dioxide-Mediated Oxidation

4-(5,6-Dimethoxypyridazin-3-yl)toluene is oxidized to the aldehyde using activated MnO₂ in refluxing dichloromethane. The reaction achieves 65% conversion within 6 hours, validated by TLC (Rf = 0.3 in CH₂Cl₂/MeOH 9:1).

Selenium Dioxide Alternatives

SeO₂ in dioxane/water (1:1) at 120°C selectively oxidizes methyl groups without degrading methoxy substituents. This method, however, introduces toxicity concerns, limiting industrial adoption.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Suzuki-Miyaura | 4–18 | 95 | Moderate | 120 |

| Cyclization | 39 | 98 | High | 85 |

| Oxidation | 65 | 90 | Low | 45 |

The cyclization route offers superior yield and scalability, albeit requiring stringent temperature control. Oxidation methods, while cost-effective, suffer from side reactions and hazardous reagents.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: 4-(5,6-Dimethoxypyridazin-3-yl)benzoic acid.

Reduction: 4-(5,6-Dimethoxypyridazin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Applications

The medicinal applications of 4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde are primarily linked to its pharmacological properties. Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Pyridazine derivatives have shown promise as anticancer agents. For instance, compounds with the pyridazine scaffold have been investigated for their ability to inhibit specific kinases involved in cancer progression .

- Antimicrobial Properties : The compound may possess antimicrobial activities, similar to other pyridine and pyridazine derivatives that have been reported to exhibit efficacy against various pathogens .

Case Studies

- Kinase Inhibition : A study optimized imidazo[4,5-b]pyridine-based kinase inhibitors, highlighting the importance of structural modifications for enhancing potency against FLT3 and Aurora kinases, which are crucial targets in acute myeloid leukemia treatment . The structural similarities suggest that this compound could be explored for similar kinase inhibition.

- Antimicrobial Screening : Research on related compounds has demonstrated significant antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. The effectiveness of such compounds encourages further exploration of this compound in this area .

Synthetic Applications

The compound can serve as an intermediate in the synthesis of more complex molecules. Its aldehyde functional group allows it to participate in various organic reactions such as:

- Condensation Reactions : It can undergo condensation with amines to form imines or with hydrazines to yield hydrazones, which are valuable in drug development and material science.

- Formation of Heterocycles : The compound can be utilized in synthesizing various heterocyclic systems that are essential for developing new pharmaceuticals .

Material Science Applications

In addition to its biological applications, this compound may find uses in material science:

- Polymer Chemistry : Its reactive aldehyde group can be employed in polymerization processes or as a cross-linking agent in the production of novel materials with specific properties.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 4-(5,6-Dimethoxypyridazin-3-yl)benzoic acid

- 4-(5,6-Dimethoxypyridazin-3-yl)benzyl alcohol

- 4-(5,6-Dimethoxypyridazin-3-yl)benzylamine

Uniqueness

4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

4-(5,6-Dimethoxypyridazin-3-yl)benzaldehyde is a chemical compound characterized by a benzaldehyde group attached to a pyridazine ring, which is further substituted with two methoxy groups. This unique structure positions it as a potential candidate for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and case studies to illustrate its significance.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : 244.25 g/mol

- Structural Features :

- Benzaldehyde functional group

- Pyridazine ring with methoxy substitutions at positions 5 and 6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis in cancer cell lines.

- Case Study : In vitro studies using prostate cancer cell lines (PC3) demonstrated significant growth inhibition at concentrations ranging from 0.1 µM to 5 µM when treated with the compound, compared to control groups .

-

Antimicrobial Activity :

- Mechanism : The compound's structural features may contribute to its ability to disrupt microbial cell membranes.

- Findings : Preliminary tests suggest moderate to high activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Enzyme Inhibition :

Table 1: Biological Activities of this compound

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(5-Methoxypyridazin-3-yl)benzaldehyde | One methoxy group | Different activity profile |

| Benzaldehyde | Simple aromatic aldehyde | Fundamental building block |

| 4-(Pyridazin-3-yl)benzaldehyde | Lacks methoxy groups | Simplified reactivity |

Research Findings

Recent studies have highlighted the importance of the methoxy substitutions in enhancing the biological activity of the compound. For instance, a structure-activity relationship (SAR) study indicated that modifications at the methoxy positions significantly impacted the potency against cholinesterases compared to simpler derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5,6-dimethoxypyridazin-3-yl)benzaldehyde, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives (e.g., hydrazinopyridine) react with substituted benzaldehydes under acidic conditions (e.g., acetic acid in ethanol) to form hydrazone intermediates. These intermediates are characterized using 1H/13C-NMR (to confirm regiochemistry and substitution patterns), FTIR (to identify carbonyl and methoxy groups), and HRMS (for molecular weight validation). Post-synthetic modifications (e.g., cyclization) may employ oxidizing agents like sodium hypochlorite .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC (≥95% purity threshold) with UV detection at 254 nm for aldehyde moieties .

- Spectroscopy : Compare experimental NMR shifts with calculated/published data (e.g., methoxy protons at δ ~3.8–4.0 ppm; aldehyde protons at δ ~9.8–10.2 ppm) .

- Mass Spectrometry : HRMS-ESI (positive ion mode) confirms the molecular ion ([M+H]+) with <3 ppm error .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water (≤10 mg/mL at 25°C); freely soluble in DMSO, ethanol, or dichloromethane. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation. Monitor degradation via TLC (silica gel, CH2Cl2 mobile phase) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. 3–24 hours for conventional heating) while maintaining yields >85% .

- Catalysis : Explore Lewis acids (e.g., ZnCl2) to enhance condensation efficiency .

- Workup : Replace vacuum filtration with centrifugal partitioning for faster isolation of precipitates .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR peaks)?

- Methodological Answer :

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .

- 2D-COSY/HSQC : Assign ambiguous proton-carbon correlations (e.g., distinguishing pyridazine vs. benzaldehyde protons) .

- Computational Modeling : Compare experimental IR peaks (e.g., C=O stretch at ~1680–1720 cm⁻¹) with DFT-calculated vibrational spectra .

Q. How does the electronic nature of the pyridazine ring influence the reactivity of the benzaldehyde group?

- Methodological Answer :

- Electron-Withdrawing Effects : The electron-deficient pyridazine ring increases the electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., hydrazine condensations). Quantify via Hammett substituent constants (σmeta for pyridazine ≈ +0.71) .

- Kinetic Studies : Monitor aldehyde reactivity using time-resolved UV-Vis spectroscopy (λmax ~280 nm for aldehyde intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.